molecular formula C8H6F4 B1349303 1,4-Bis(difluoromethyl)benzene CAS No. 369-54-0

1,4-Bis(difluoromethyl)benzene

Cat. No. B1349303
CAS RN: 369-54-0
M. Wt: 178.13 g/mol
InChI Key: VWKMZVCSRVFUGW-UHFFFAOYSA-N
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Description

1,4-Bis(difluoromethyl)benzene is a fluorinated intermediate with the molecular formula C8H6F4 . It is used in various chemical synthesis .


Synthesis Analysis

A fast, mild, and practical microwave-assisted protocol for the synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and KF has been developed . This new protocol increased the yield and reduced the reaction time significantly in contrast to the conventional heating procedure .


Molecular Structure Analysis

The molecular formula of 1,4-Bis(difluoromethyl)benzene is C8H6F4 . The molecular weight is 178.13 g/mol . The InChI is 1S/C8H6F4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H .


Chemical Reactions Analysis

1,4-Bis(difluoromethyl)benzene has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence .


Physical And Chemical Properties Analysis

1,4-Bis(difluoromethyl)benzene has a density of 1.2±0.1 g/cm3, a boiling point of 168.9±35.0 °C at 760 mmHg, and a vapor pressure of 2.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.9±3.0 kJ/mol, and the flash point is 66.8±14.6 °C . The index of refraction is 1.420 .

Safety and Hazards

1,4-Bis(difluoromethyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Contact with skin, eyes, or clothing should be avoided .

Future Directions

1,4-Bis(difluoromethyl)benzene has been used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence . This suggests potential future directions in the field of organic light-emitting diodes (OLEDs).

Mechanism of Action

Target of Action

1,4-Bis(difluoromethyl)benzene is primarily used as an intermediate in the synthesis of various chemical compounds . It plays a crucial role in the formation of polymers known as “parylenes”, which are extensively applied in electronics and semiconductor industries .

Mode of Action

The compound interacts with its targets through a process known as fluorination . In this process, the difluoromethyl groups modify the structure of the target molecule, leading to changes in its biological activity or pharmacokinetics .

Biochemical Pathways

The primary biochemical pathway affected by 1,4-Bis(difluoromethyl)benzene is the synthesis of parylenes . The compound is used as an intermediate in the formation of these polymers, which are known for their thermal stability and reduced dielectric constant and moisture absorption .

Result of Action

The primary result of the action of 1,4-Bis(difluoromethyl)benzene is the production of parylenes . These polymers have a wide range of applications in the electronics and semiconductor industries due to their enhanced thermal stability and reduced dielectric constant and moisture absorption .

Action Environment

The action of 1,4-Bis(difluoromethyl)benzene can be influenced by various environmental factors. For instance, the yield and reaction time of the synthesis process can be significantly improved under microwave-assisted conditions . Additionally, the compound’s action, efficacy, and stability can also be affected by the presence of other chemical agents in the reaction environment .

properties

IUPAC Name

1,4-bis(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKMZVCSRVFUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370092
Record name 1,4-Bis(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(difluoromethyl)benzene

CAS RN

369-54-0
Record name 1,4-Bis(difluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a simple and efficient method to synthesize 1,4-bis(chlorodifluoromethyl)benzene from 1,4-bis(difluoromethyl)benzene?

A1: [] A straightforward method for synthesizing 1,4-bis(chlorodifluoromethyl)benzene involves reacting 1,4-bis(difluoromethyl)benzene with chlorine gas (Cl2) under specific conditions. The reaction is carried out at a temperature between 50-90°C and a pressure greater than 1 atmosphere. This method can be implemented in both batch and continuous processes, offering high efficiency for large-scale production of 1,4-bis(chlorodifluoromethyl)benzene. []

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